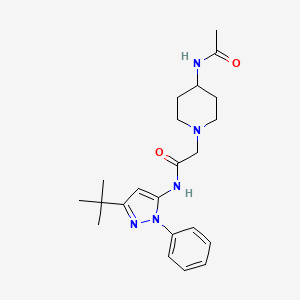![molecular formula C15H20N4O4 B7542436 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide, also known as BAMORO, is a synthetic compound that belongs to the class of morpholine carboxamides. BAMORO has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase, urease, and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using commercially available starting materials. It also exhibits a wide range of biological activities, making it a versatile compound for use in various scientific research fields. However, this compound also has some limitations. It is a relatively new compound, and its biological activities are not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide. One area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Another area of research could focus on evaluating the potential toxicity and side effects of this compound. Additionally, further studies could be conducted to evaluate the potential of this compound as a drug delivery system or as a lead compound for the development of new drugs. Finally, further studies could be conducted to evaluate the potential of this compound as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide can be synthesized through a multistep synthesis process starting from commercially available starting materials. The synthesis process involves the reaction of morpholine with benzyl isocyanate to give 4-benzylcarbamoylmorpholine. This intermediate is then reacted with ethyl chloroformate to give 4-benzylcarbamoylmorpholine-2-carboxylate. Finally, the carboxylate group is converted to an amide group by reacting with ammonia to give this compound.
Propiedades
IUPAC Name |
4-[2-(benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c16-14(21)12-9-19(6-7-23-12)10-13(20)18-15(22)17-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,16,21)(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPOLIHMFUCOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NC(=O)NCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)